molecular formula C20H27N3O4 B1246705 16-Keto aspergillimide

16-Keto aspergillimide

Cat. No.: B1246705
M. Wt: 373.4 g/mol
InChI Key: YAYKUKWEFJDSJG-CQTZQYROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

16-Keto aspergillimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include singlet oxygen for oxidation and various reducing agents for reductive cyclizations . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .

Mechanism of Action

The mechanism of action of 16-Keto aspergillimide involves its interaction with specific molecular targets. For instance, asperparaline A, a related compound, selectively blocks insect nicotinic acetylcholine receptors . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.

Comparison with Similar Compounds

16-Keto aspergillimide is unique due to its spiro-succinimide unit and the central diazabicyclo[2.2.2]octane ring system . Similar compounds include other asperparalines such as asperparaline A, B, and C . These compounds share structural similarities but differ in their specific biological activities and chemical properties.

Conclusion

This compound is a fascinating compound with a unique structure and diverse biological activities. Its synthesis involves complex radical cyclizations, and it has potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone

InChI

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1

InChI Key

YAYKUKWEFJDSJG-CQTZQYROSA-N

Isomeric SMILES

C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C

Canonical SMILES

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Synonyms

16-keto-aspergillimide
16-ketoaspergillimide
SB 202327
SB-202327
SB202327

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Keto aspergillimide
Reactant of Route 2
16-Keto aspergillimide
Reactant of Route 3
16-Keto aspergillimide
Reactant of Route 4
16-Keto aspergillimide
Reactant of Route 5
Reactant of Route 5
16-Keto aspergillimide
Reactant of Route 6
Reactant of Route 6
16-Keto aspergillimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.